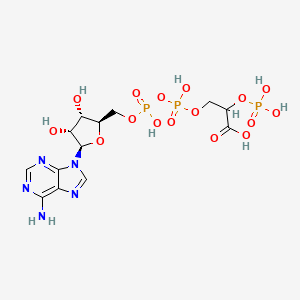
3-ADP-2-phosphoglyceric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).
科学的研究の応用
Metabolic Role
3-ADP-2-phosphoglyceric acid serves as a critical intermediate in both glycolysis and the Calvin cycle. In glycolysis, it is formed from the dephosphorylation of 1,3-bisphosphoglycerate and is essential for energy production in cells. In the Calvin cycle, it is produced during the fixation of carbon dioxide, where it plays a crucial role in synthesizing carbohydrates from CO2 and water. Specifically, two molecules of 3-phosphoglycerate are generated for each molecule of CO2 fixed, which subsequently leads to the formation of glyceraldehyde 3-phosphate, a precursor for glucose synthesis .
Enzymatic Interactions
2.1 Phosphoglycerate Kinase Activity
This compound is involved in various enzymatic reactions, notably those catalyzed by phosphoglycerate kinase (PGK). This enzyme facilitates the conversion of 3-phosphoglycerate to 1,3-bisphosphoglycerate while generating ATP from ADP. The presence of this compound can influence PGK activity through allosteric regulation .
2.2 Role in Cancer Metabolism
Research indicates that this compound may play a role in the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift is associated with increased levels of 3-phosphoglycerate and its derivatives, suggesting that targeting these pathways could provide therapeutic avenues for cancer treatment .
Therapeutic Potential
3.1 Drug Development
The unique properties of this compound have led to investigations into its potential as a therapeutic agent. For instance, derivatives of this compound are being studied for their inhibitory effects on specific enzymes related to metabolic disorders and cancer progression. The modulation of enzyme activity by this compound highlights its potential as a drug target .
3.2 Metabolic Engineering
In metabolic engineering, manipulating pathways involving this compound can enhance the production of valuable metabolites such as biofuels and pharmaceuticals. By optimizing conditions for the enzymatic reactions that involve this compound, researchers aim to increase yield and efficiency in biotechnological applications .
Case Studies
特性
分子式 |
C13H20N5O16P3 |
|---|---|
分子量 |
595.24 g/mol |
IUPAC名 |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
InChIキー |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















